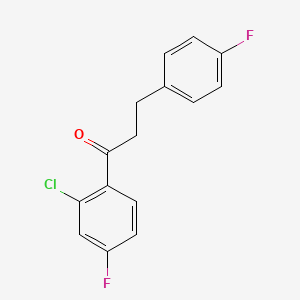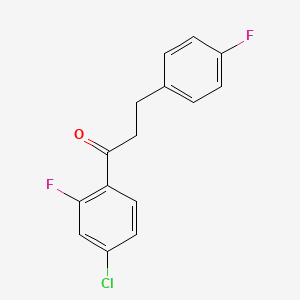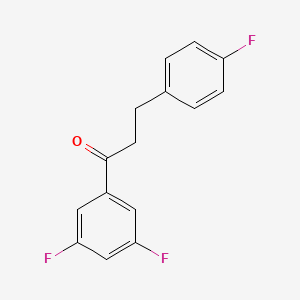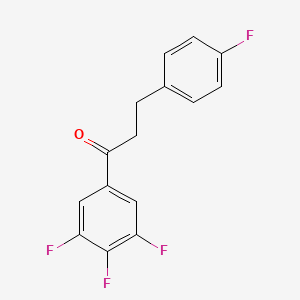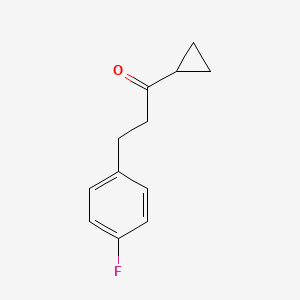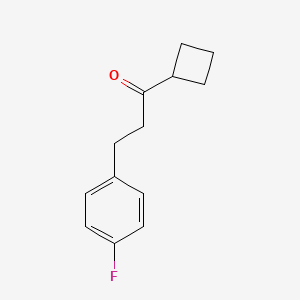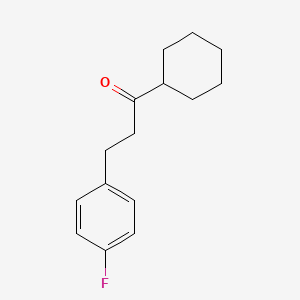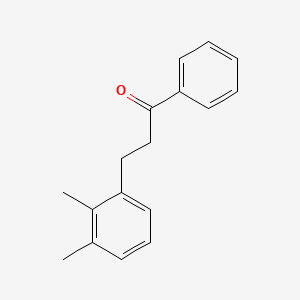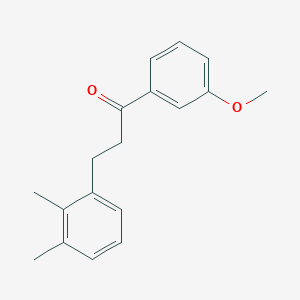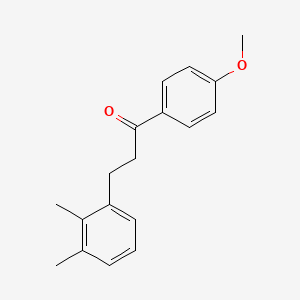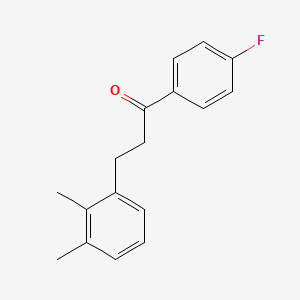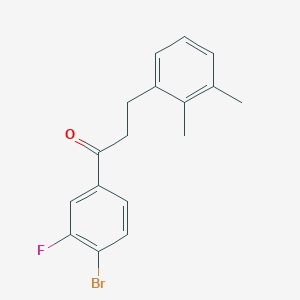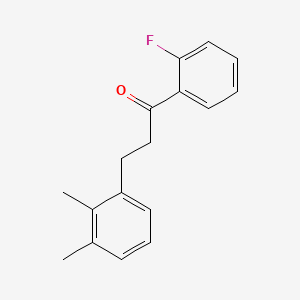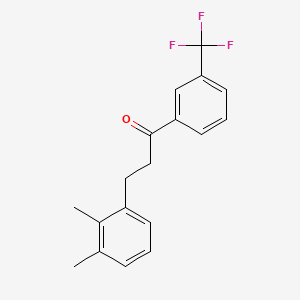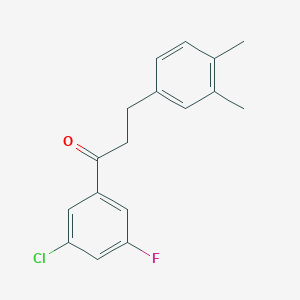
3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-Chloro-3-(3,4-dimethylphenyl)-5’-fluoropropiophenone is a chemical compound offered for experimental and research use . Its molecular formula is C17H16ClFO .
Molecular Structure Analysis
The molecular structure of 3’-Chloro-3-(3,4-dimethylphenyl)-5’-fluoropropiophenone consists of a propiophenone backbone with chlorine and fluorine substituents at the 3’ and 5’ positions, respectively, and a 3,4-dimethylphenyl group at the 3 position .Physical And Chemical Properties Analysis
The physical and chemical properties of 3’-Chloro-3-(3,4-dimethylphenyl)-5’-fluoropropiophenone are not specified in the sources I found . Typically, these properties would include characteristics such as melting point, boiling point, solubility, and stability.Aplicaciones Científicas De Investigación
Chemical Synthesis and Reactivity Studies :
- Synthesis of related compounds, like 7-chloro-9-(2′-chlorophenyl)-2,3-dihydroacridin-4(1H)-one and 7-chloro-9-(2′-fluorophenyl)-2,3-dihydroacridin-4-(1H)-one, has been explored. These compounds have been synthesized and analyzed using spectroscopy and quantum chemical studies, which aids in understanding their molecular geometry and chemical reactivity (Satheeshkumar et al., 2017).
Biocatalysis Research :
- The reduction of 3-chloro-4-fluoropropiophenone by Saccharomyces cerevisiae, a type of yeast used as a whole-cell biocatalyst, has been optimized. This research contributes to understanding how microorganisms can be used in chemical transformations (이해룡 et al., 2011).
Photophysical Properties and Materials Science :
- Studies on new indium(III) phthalocyanines, which include compounds like 3,4-(dimethoxyphenylthio) substituted chloroindium(III) phthalocyanines, have been conducted to explore their photophysical properties and potential applications in humidity sensing (Keskin et al., 2016).
Environmental Studies and Pollutant Degradation :
- Research on the sonochemical degradation of aromatic organic pollutants, including 4-chloro-3,5-dimethylphenol and 4-fluorophenol, has been conducted. This study offers insights into the use of ultrasound for the mineralization of such compounds in aqueous solutions (Goskonda et al., 2002).
Analytical Chemistry :
- The development of methods for the chromatographic separation and detection of phenols, including 3,4-dimethylphenol, using specific derivatizing reagents. This research is crucial for analyzing and monitoring environmental pollutants (Landzettel et al., 1995).
Direcciones Futuras
The future directions for research and applications of 3’-Chloro-3-(3,4-dimethylphenyl)-5’-fluoropropiophenone are not specified in the sources I found . The potential uses of a compound often depend on its physical and chemical properties, biological activity, and the results of experimental studies.
Propiedades
IUPAC Name |
1-(3-chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFO/c1-11-3-4-13(7-12(11)2)5-6-17(20)14-8-15(18)10-16(19)9-14/h3-4,7-10H,5-6H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXANJHPPWHQCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCC(=O)C2=CC(=CC(=C2)Cl)F)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClFO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70644859 |
Source


|
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Chloro-3-(3,4-dimethylphenyl)-5'-fluoropropiophenone | |
CAS RN |
898779-71-0 |
Source


|
| Record name | 1-Propanone, 1-(3-chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898779-71-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(3-Chloro-5-fluorophenyl)-3-(3,4-dimethylphenyl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70644859 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

